Prajmaline
CAS No.: 35080-11-6
Cat. No.: VC0540096
Molecular Formula: C23H33N2O2+
Molecular Weight: 369.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35080-11-6 |
|---|---|
| Molecular Formula | C23H33N2O2+ |
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | (1R,9R,10S,12R,13S,14R,16S,17R,18R)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
| Standard InChI | InChI=1S/C23H33N2O2/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3/q+1/t13-,14-,17-,18-,19+,20-,21+,22+,23+,25?/m0/s1 |
| Standard InChI Key | UAUHEPXILIZYCU-GSPNQRMKSA-N |
| Isomeric SMILES | CCC[N+]12[C@H]3C[C@@H]([C@@H]([C@H]1O)CC)[C@@H]4[C@@H]2C[C@@]5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O |
| SMILES | CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O |
| Canonical SMILES | CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Prajmaline is an indole alkaloid with the molecular formula C₂₃H₃₃N₂O₂⁺ and a molecular weight of 369.52 g/mol . Its chemical name is (17R,21α)-17,21-dihydroxy-4-propylajmalanium, though it is also known as N⁴-propylajmalinium or N-propylajmaline . As a semi-synthetic derivative of ajmaline, prajmaline possesses a characteristic multi-ring structure with a propyl group modification that enhances its pharmacokinetic profile compared to the parent compound .
Physical and Chemical Properties
The physical and chemical properties of prajmaline bitartrate, the most common salt form used in pharmaceutical preparations, are summarized in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₃₃N₂O₂⁺·C₄H₅O₆⁻ (bitartrate salt) |
| Molecular Weight | 518.60 g/mol (bitartrate salt) |
| Physical Appearance | White crystals when recrystallized from ethanol and ether |
| Melting Point | 149-152°C |
| Percent Composition | C 62.53%, H 7.39%, N 5.40%, O 24.68% |
Table 1: Physical and chemical properties of prajmaline bitartrate
Pharmacological Classification
Prajmaline belongs to Class Ia antiarrhythmic agents according to the Vaughan Williams classification system . Class Ia antiarrhythmic drugs are characterized by their ability to block sodium channels in a use-dependent manner and prolong the duration of action potentials in cardiac tissue. These properties make them effective in managing various types of cardiac arrhythmias by reducing conduction velocity and increasing the effective refractory period .
Mechanism of Action
Primary Mechanism
Prajmaline exerts its antiarrhythmic effects primarily through a frequency-dependent blockade of cardiac sodium channels . This mechanism involves:
-
Reduction in the maximum rate of depolarization (Vmax) during phase 0 of the cardiac action potential
-
Prolongation of the action potential duration
-
Increase in the effective refractory period of cardiac tissues
The drug causes a resting block in the heart, which manifests as depression of Vmax after a resting period. This effect is more pronounced in atrial tissue compared to ventricular tissue .
Reverse Use Dependence
An important characteristic of prajmaline's activity is reverse use dependence, wherein the drug's efficacy diminishes at higher heart rates. This phenomenon explains why prajmaline's effects are most evident in patients with normal heart rates (approximately 1 Hz) . As the heart rate increases, the sodium channel blocking effects of prajmaline become less pronounced, potentially limiting its effectiveness in tachyarrhythmias with very rapid rates .
Therapeutic Uses
Prajmaline has been employed in the management of various cardiac disorders, demonstrating efficacy in conditions where rhythm control is the primary therapeutic goal .
Approved Indications
The drug has been used to treat a spectrum of cardiac conditions, including:
-
Coronary artery disease-associated arrhythmias
-
Angina-related rhythm disturbances
-
Paroxysmal tachycardia
Notably, prajmaline has shown utility in treating arrhythmias that have proven refractory to other antiarrhythmic medications, positioning it as a valuable second-line or adjunctive therapy in challenging cases .
Pharmacokinetics
The pharmacokinetic profile of prajmaline has been well-characterized through multiple studies, providing important insights into its absorption, distribution, metabolism, and elimination.
Absorption and Bioavailability
Prajmaline demonstrates excellent oral bioavailability at approximately 80%, representing a significant improvement over its parent compound ajmaline . This enhanced bioavailability contributes to its clinical utility and dosing convenience.
Distribution
Following absorption, prajmaline is distributed throughout the body with the following characteristics:
The relatively large volume of distribution indicates extensive tissue penetration beyond the vascular compartment.
Elimination
The elimination of prajmaline occurs primarily through renal excretion. Approximately 20% of the administered dose is excreted unchanged in the urine, with the remainder eliminated as metabolites . The elimination half-life is approximately 6 hours, supporting a multiple daily dosing regimen for maintaining therapeutic concentrations .
Administration and Dosage
Routes of Administration
Prajmaline offers flexibility in administration, being available for delivery via multiple routes:
This versatility allows for appropriate selection based on clinical circumstances, patient factors, and urgency of treatment.
Dosing Regimen
The typical daily therapeutic dose ranges from 40 to 80 mg, divided into multiple administrations due to the drug's 6-hour elimination half-life . Clinical research has indicated that continuous treatment is necessary for optimal management of arrhythmias, as the antiarrhythmic effect notably diminishes approximately three days after discontinuation .
Side Effects and Toxicity
Common Side Effects
When administered at appropriate therapeutic doses and without significant drug interactions, prajmaline demonstrates a favorable safety profile. No significant adverse effects have been consistently reported with monotherapy at recommended dosages .
Drug Interaction-Related Side Effects
Patients receiving concomitant therapy with other cardiovascular medications may experience increased risk of side effects. Specifically, those taking beta-blockers or nifedipine concurrently with prajmaline have developed minor transient conduction defects . This underscores the importance of careful monitoring when prajmaline is used as part of a multi-drug regimen.
Toxicity and Overdose
Toxicity data from animal studies indicate:
In humans, prajmaline overdose can produce a spectrum of symptoms ranging from mild to severe, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume